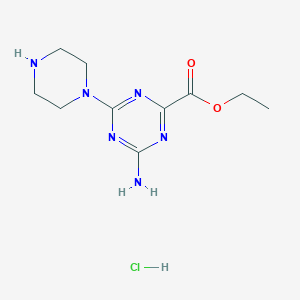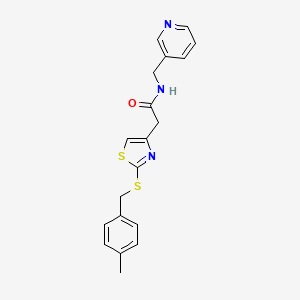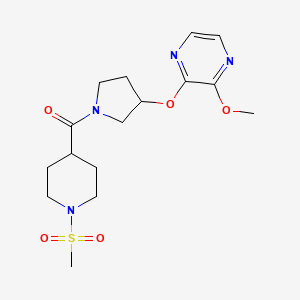ruthenium(II) chloride CAS No. 944451-28-9](/img/structure/B2916302.png)
Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride
Overview
Description
“Chloro®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxoleruthenium(II) chloride” is a complex compound. It is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results .
Chemical Reactions Analysis
This compound is used as a catalyst in various chemical reactions. For instance, it has been used in the synthesis of chiral acid derivatives by asymmetrical hydrogenation of the corresponding (E)-allylic ethers .Physical And Chemical Properties Analysis
This compound is a powder with a red-orange color . Its empirical formula is [RuCl(p-cymene)®-BINAP]Cl and its molecular weight is 928.88 .Scientific Research Applications
Catalytic Applications
- Catalytic Hydrogenation of Ketones : The ruthenium complexes derived from Chloro(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxoleruthenium(II) chloride have been found effective in the catalytic hydrogenation of aryl ketones, producing chiral alcohols with high enantioselectivity under mild conditions. This application is significant for synthesizing pharmaceuticals and fine chemicals (Lorraine et al., 2020).
Anticancer and Antimicrobial Potential
- Antiproliferative Effect in Breast Cancer Cells : Novel organometallic ruthenium(II) p-cymene complexes, which are structurally related to the specified ruthenium compound, have shown promising in vitro anticancer activity against human breast cancer cell lines. These complexes also exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Klaimanee et al., 2021).
DNA and Protein Interaction Studies
- Binding with DNA and Bovine Serum Albumin (BSA) : Ruthenium complexes including those similar to Chloro(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxoleruthenium(II) chloride have been observed to interact with DNA through non-covalent interactions. These complexes also bind spontaneously with bovine serum albumin, indicating potential biological applications (Colina-Vegas et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that ruthenium complexes often target various biochemical processes, particularly those involving redox reactions .
Mode of Action
It is known that ruthenium complexes can interact with their targets through various mechanisms, such as redox reactions, ligand exchange, and coordination to biological molecules .
Biochemical Pathways
Ruthenium complexes are often involved in catalytic processes, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of ruthenium complexes can be influenced by factors such as their charge, lipophilicity, and the nature of their ligands .
Result of Action
Ruthenium complexes are known to have diverse effects at the molecular and cellular level, depending on their structure and the nature of their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chloro®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxoleruthenium(II) chloride. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s stability and reactivity .
properties
IUPAC Name |
dichlororuthenium;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.C10H14.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;/h1-24H,25-26H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSGDCLBWZKRB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42Cl2O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944451-28-9, 944451-29-0 | |
| Record name | [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-diphenylphosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclohexane; dichlororuthenium; [4-(5-diphenylphosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl)-2,2-dimethyl-1,3-benzodioxol-5-yl]-diphenyl-phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2916224.png)
![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)
![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)



![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)